3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO4S It is an organic compound that contains both an amino group and a sulfonamide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the propanoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to interact with various proteins and enzymes may contribute to its potential therapeutic activities.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A simpler analog lacking the propanoic acid moiety.
Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.
N-(4-aminobenzenesulfonyl)glycine: A related compound with a glycine backbone instead of propanoic acid.
Uniqueness
3-(4-aminobenzenesulfonamido)propanoic acid hydrochloride is unique due to the presence of both the sulfonamide and propanoic acid groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
92764-82-4 |
---|---|
Molecular Formula |
C9H13ClN2O4S |
Molecular Weight |
280.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.